8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Overview
Description
8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the Phenanthroline Core: This is typically achieved through Skraup reactions involving glycerol and o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Introduction of the Methoxyphenyl Group: This step involves the use of appropriate aryl halides and copper catalysts to introduce the methoxyphenyl group via N-arylation reactions.
Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring, which can be achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and strong acids or bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline oxides, while reduction could produce various reduced phenanthroline derivatives.
Scientific Research Applications
8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 8-(2-METHOXYPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its ability to form stable complexes with metal ions. This chelation process can modulate the activity of metal-dependent enzymes and other biological molecules . The compound’s unique structure allows it to interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry, forming stable complexes with metal ions.
4,7-Dimethoxy-1,10-phenanthroline: Similar in structure but with additional methoxy groups, enhancing its ligand properties.
5-Nitro-1,10-phenanthroline: Known for its antimicrobial properties and unique mechanism of action.
Properties
IUPAC Name |
8-(2-methoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-25(2)13-17-22-15-8-6-12-26-18(15)10-11-19(22)27-24(23(17)20(28)14-25)16-7-4-5-9-21(16)29-3/h4-12,24,27H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDWFATHGSHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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